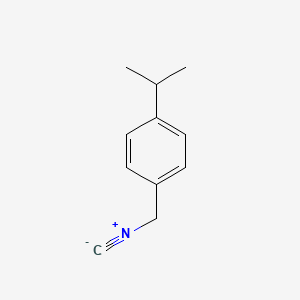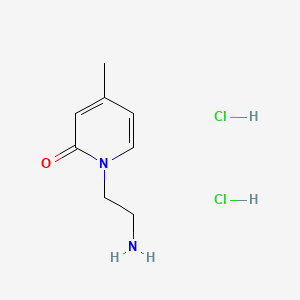
2-(2-(Trifluoromethyl)phenyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(Trifluoromethyl)phenyl)azetidine is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which is further connected to the azetidine ring. Azetidines are known for their significant ring strain, making them highly reactive and valuable in various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Trifluoromethyl)phenyl)azetidine can be achieved through several methods. One common approach involves the reaction of an oxazolidine derivative with trimethylsilyl cyanide (TMSCN) to form a diastereomeric mixture of azetidines. Subsequent hydrolysis with sodium hydroxide yields the desired azetidine compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic processes and continuous flow reactors can enhance the efficiency and scalability of the production .
化学反応の分析
Types of Reactions
2-(2-(Trifluoromethyl)phenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azetidine oxides.
Reduction: Reduction reactions can convert the azetidine ring to more stable derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of functionalized azetidine derivatives .
科学的研究の応用
2-(2-(Trifluoromethyl)phenyl)azetidine has diverse applications in scientific research:
作用機序
The mechanism of action of 2-(2-(Trifluoromethyl)phenyl)azetidine is primarily driven by its ring strain and the presence of the trifluoromethyl group. The ring strain facilitates various chemical transformations, while the trifluoromethyl group enhances the compound’s stability and reactivity. The compound can interact with molecular targets through covalent bonding or non-covalent interactions, influencing biological pathways and chemical processes .
類似化合物との比較
Similar Compounds
2-Phenyl-2-(trifluoromethyl)azetidine: Similar structure but with a phenyl group instead of a substituted phenyl ring.
3-(2-(Trifluoromethyl)phenyl)azetidine hydrochloride: A hydrochloride salt form with similar reactivity.
Uniqueness
2-(2-(Trifluoromethyl)phenyl)azetidine stands out due to its specific substitution pattern, which imparts unique reactivity and stability compared to other azetidine derivatives. The presence of the trifluoromethyl group enhances its chemical properties, making it a valuable compound in various applications .
特性
分子式 |
C10H10F3N |
|---|---|
分子量 |
201.19 g/mol |
IUPAC名 |
2-[2-(trifluoromethyl)phenyl]azetidine |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)8-4-2-1-3-7(8)9-5-6-14-9/h1-4,9,14H,5-6H2 |
InChIキー |
JMGKZLRIRRJYRU-UHFFFAOYSA-N |
正規SMILES |
C1CNC1C2=CC=CC=C2C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-{5,8-Dioxaspiro[3.5]nonan-6-yl}ethan-1-amine](/img/structure/B13608809.png)
![hexahydro-1'H-spiro[cyclopropane-1,3'-pyrrolo[1,2-a]pyrimidin]-4'-one](/img/structure/B13608815.png)
![tert-butyl N-[(4R)-7-bromo-3,4-dihydro-1H-2-benzothiopyran-4-yl]carbamate](/img/structure/B13608816.png)




